2-(Hexadecylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile
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Overview
Description
2-(Hexadecylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound characterized by a pyridine ring substituted with hexadecylsulfanyl, diphenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the hexadecylsulfanyl group through a nucleophilic substitution reaction. The diphenyl groups are then added via Friedel-Crafts alkylation, and the carbonitrile group is introduced through a cyanation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(Hexadecylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-(Hexadecylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
2-(Hexadecylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile can be compared with similar compounds, such as:
2-(Hexadecylsulfanyl)-4,6-diphenylpyridine: Lacks the carbonitrile group, which may affect its reactivity and applications.
4,6-Diphenylpyridine-3-carbonitrile: Lacks the hexadecylsulfanyl group, which may influence its solubility and biological activity.
2-(Hexadecylsulfanyl)pyridine-3-carbonitrile: Lacks the diphenyl groups, which may impact its stability and interaction with other molecules.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C34H44N2S |
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Molecular Weight |
512.8 g/mol |
IUPAC Name |
2-hexadecylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C34H44N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-37-34-32(28-35)31(29-22-17-15-18-23-29)27-33(36-34)30-24-19-16-20-25-30/h15-20,22-25,27H,2-14,21,26H2,1H3 |
InChI Key |
SRHLZZNVBARSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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